molecular formula C10H11NO3 B1666652 3-(Ethylcarbamoyl)benzoic acid CAS No. 126926-33-8

3-(Ethylcarbamoyl)benzoic acid

Cat. No.: B1666652
CAS No.: 126926-33-8
M. Wt: 193.2 g/mol
InChI Key: KLAYVYFJJVHZEM-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-aminobenzoic acid and ethyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

3-(Ethylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylcarbamoyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(Propylcarbamoyl)benzoic acid: Similar structure but with a propyl group instead of an ethyl group.

    3-(Butylcarbamoyl)benzoic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

3-(Ethylcarbamoyl)benzoic acid is unique due to its specific ethylcarbamoyl substitution, which can influence its reactivity, solubility, and interaction with biological targets

Properties

IUPAC Name

3-(ethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAYVYFJJVHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155336
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126926-33-8
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((ethylamino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylcarbamoyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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